Ethyl 2-methyloxirane-2-carboxylate

描述

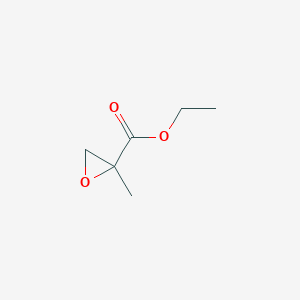

Ethyl 2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl ester group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of ethyl 2-methylacrylate with a peracid, such as m-chloroperbenzoic acid, under mild conditions. The reaction proceeds via an epoxidation mechanism, where the double bond of the acrylate is converted into an oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out at temperatures ranging from 0°C to 25°C, and the product is purified through distillation or recrystallization to achieve high purity.

化学反应分析

Carbonylation Reactions

Ethyl 2-methyloxirane-2-carboxylate undergoes regioselective carbonylation under catalytic conditions to form β-lactones. Key findings include:

Reagents and Conditions

-

Catalyst : Bifunctional cobalt salen complexes (e.g., 1f ) enable CO insertion with high regioselectivity .

-

Pressure : 250–900 psi CO pressure.

-

Solvent : Diisopropyl ether (iPr₂O) or tetrahydrofuran (THF) at −20°C .

-

Yield : Up to 95% β-lactone formation under optimized conditions .

Mechanistic Insights

-

Kinetics : First-order dependence on catalyst concentration and zeroth-order dependence on epoxide concentration in iPr₂O, suggesting rate-limiting CO insertion .

-

Steric Effects : The 2-methyl and 2-ethyl substituents direct CO insertion exclusively to the less hindered carbon, avoiding β-hydride elimination .

| Reaction Parameter | Details |

|---|---|

| Catalyst Loading | 0.5–5 mol% |

| Temperature | −20°C |

| CO Pressure | 250–900 psi |

| Solvent | iPr₂O (preferred for low polarity) |

Nucleophilic Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack, influenced by the carboxylate ester’s electronic effects:

Reagents and Outcomes

-

Nucleophiles : Amines, hydroxide ions, or thiols.

-

Regioselectivity : Nucleophiles preferentially attack the less substituted carbon due to steric hindrance from the 2-methyl and 2-ethyl groups.

-

Products : β-Hydroxy esters or substituted derivatives (e.g., β-amino esters).

Subsequent Transformations of β-Lactones

The β-lactones derived from carbonylation are versatile intermediates:

Ring-Opening to Aldol Products

-

Reagents : Alcohols or water under acidic/basic conditions.

-

Outcome : Forms ketone-based aldol analogs without traditional enolate chemistry .

Example Pathway

Solvent and Catalyst Effects

科学研究应用

Organic Synthesis

Ethyl 2-methyloxirane-2-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. Its unique epoxide structure allows it to participate in various chemical reactions, such as:

- Ring-opening Reactions: The oxirane ring can be opened by nucleophiles (amines, alcohols, thiols), leading to the formation of β-hydroxy esters.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, replacing the oxirane ring with other functional groups.

- Oxidation and Reduction: It can be oxidized to form diols or reduced to yield alcohols.

Biological Applications

In biological research, this compound is employed to study enzyme-catalyzed reactions involving epoxides. Its ability to interact with biological molecules makes it a valuable tool for investigating metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound is being explored for its potential use in drug development. It serves as a precursor for synthesizing bioactive compounds, which may lead to new pharmaceuticals. Research is ongoing into its efficacy and safety profiles for therapeutic applications .

Industrial Applications

In industry, this compound is utilized in producing polymers, resins, and plasticizers due to its reactivity. Its properties make it suitable for creating materials with specific characteristics required in various applications .

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive compounds with potential pharmaceutical applications. For example, studies have shown that by employing this compound as a starting material, researchers can create derivatives that exhibit significant biological activity against certain diseases.

Case Study: Enzyme-Catalyzed Reactions

In enzymology studies, this compound has been used to investigate the mechanisms of enzyme-catalyzed ring-opening reactions. These studies provide insights into how epoxides can be selectively transformed into valuable products under mild conditions.

作用机制

The mechanism of action of ethyl 2-methyloxirane-2-carboxylate involves the nucleophilic attack on the oxirane ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the oxirane ring to form β-hydroxy esters and other derivatives. The pathways involved in these reactions are typically characterized by the formation of transition states and intermediates that facilitate the ring-opening process.

相似化合物的比较

Ethyl 2-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-ethyl-2-methyloxirane: Similar in structure but with an additional ethyl group, leading to different reactivity and applications.

This compound: A stereoisomer with different spatial arrangement of atoms, resulting in distinct chemical properties.

2-Methyl-1-butene oxide: Another oxirane derivative with a different substitution pattern, affecting its reactivity and use in synthesis.

This compound stands out due to its unique combination of an ethyl ester group and an oxirane ring, making it a versatile intermediate in various chemical reactions and industrial applications.

生物活性

Ethyl 2-methyloxirane-2-carboxylate, an organic compound with the molecular formula C₆H₁₀O₃, is characterized by its unique epoxide structure and carboxylate group. This combination imparts distinct reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₆H₁₀O₃

- Molecular Weight: Approximately 130.142 g/mol

This compound can be synthesized through several methods, primarily involving the reaction of epoxides with carboxylic acids or their derivatives. The presence of both the epoxide and carboxylate functionalities makes it a versatile precursor in organic synthesis.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antioxidant agent. The following table summarizes the key findings from various research studies:

Case Studies

-

Antibacterial Properties:

A study conducted on the antibacterial activity of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to those produced by ciprofloxacin, a common antibiotic . -

Antioxidant Activity:

Research into the antioxidant potential of this compound indicated that it significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could be beneficial in preventing oxidative damage in biological systems . -

Enzymatic Applications:

This compound has been explored as a substrate in enzymatic reactions aimed at synthesizing biologically active molecules. Its unique structure allows for specific interactions with enzymes, facilitating various synthetic pathways .

属性

IUPAC Name |

ethyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLOWYIWCCRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。